5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a tert-butyl group, a dimethylamino propyl group, a hydroxy group, and a methoxybenzoyl group
Preparation Methods
The synthesis of 5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the various functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The tert-butyl group and other functional groups play a crucial role in its binding affinity and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include those with similar functional groups or structural features, such as:
- 5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- This compound These compounds may have similar reactivity and applications but differ in their specific properties and effectiveness.
Properties
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O4/c1-27(2,3)20-12-8-18(9-13-20)23-22(24(30)19-10-14-21(33-6)15-11-19)25(31)26(32)29(23)17-7-16-28(4)5/h8-15,23,30H,7,16-17H2,1-6H3/b24-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJBTDUYLXVFG-ZNTNEXAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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